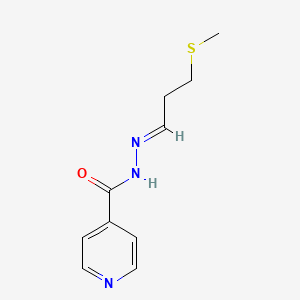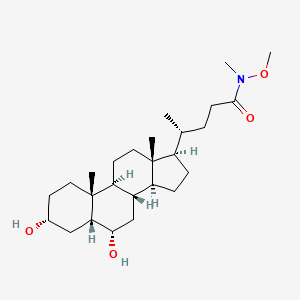
Timcodar dimesylate
Übersicht
Beschreibung
Timcodar-Dimesilat ist ein niedermolekulares Medikament, das von Vertex Pharmaceuticals entwickelt wurde. Es ist bekannt für seine Rolle als Inhibitor von P-Glykoprotein 1 (P-gp), einem Protein, das eine entscheidende Rolle beim Abtransport von Medikamenten aus Zellen spielt und zur Multiresistenz bei Krebs beiträgt . Die Verbindung wurde auf ihr Potenzial zur Behandlung verschiedener Erkrankungen untersucht, darunter feste Tumoren, bakterielle Infektionen und diabetische Neuropathien .
Vorbereitungsmethoden
Die Synthese von Timcodar-Dimesilat umfasst mehrere wichtige Schritte:
Kondensationsreaktion: 1,3-Acetondicarbonsäure wird mit Pyridin-4-carbaldehyd kondensiert, gefolgt von einer Säuredecarboxylierung, um 1,5-Dipyridylpentadienon zu erzeugen.
Kupplungsreaktion: Das sekundäre Amin wird in Gegenwart von EDC mit N-Boc-N-methyl-L-4-chlorphenylalanin gekoppelt, um ein Amid zu bilden.
Entschützung und Endkopplung: Nach der Boc-Entschützung mit Trifluoressigsäure wird das resultierende Amin mit 3,4,5-Trimethoxybenzoylforminsäure gekoppelt, um Timcodar-Dimesilat zu liefern.
Analyse Chemischer Reaktionen
Timcodar-Dimesilat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln wie Natriumborhydrid reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Amin- und Amidgruppen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Ameisensäure, Palladium auf Kohle, Natriumborhydrid und Trifluoressigsäure . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Zwischenprodukte und die endgültige Timcodar-Dimesilat-Verbindung .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Timcodar-Dimesilat übt seine Wirkung aus, indem es P-Glykoprotein 1 (P-gp) hemmt, ein Membrantransportprotein, das am Abtransport von Medikamenten aus Zellen beteiligt ist . Durch die Hemmung von P-gp erhöht Timcodar-Dimesilat die intrazelluläre Konzentration von Chemotherapeutika und verstärkt so deren Wirksamkeit . Die Verbindung beeinflusst auch die transkriptionellen Regulatoren der Adipogenese, wie z. B. PPARγ und C/EBPα, was zur Hemmung von Genen führt, die an der Lipidakkumulation beteiligt sind .
Wirkmechanismus
Timcodar dimesilate exerts its effects by inhibiting P-glycoprotein 1 (P-gp), a membrane transporter protein involved in the efflux of drugs from cells . By inhibiting P-gp, Timcodar dimesilate increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy . The compound also affects the transcriptional regulators of adipogenesis, such as PPARγ and C/EBPα, leading to the inhibition of genes involved in lipid accumulation .
Vergleich Mit ähnlichen Verbindungen
Timcodar-Dimesilat kann mit anderen P-Glykoprotein-Inhibitoren verglichen werden, wie zum Beispiel:
Verapamil: Ein Kalziumkanalblocker, der ebenfalls P-gp hemmt, aber andere pharmakologische Wirkungen hat.
Timcodar-Dimesilat ist einzigartig in seiner dualen Spezifität für FKBP51 und FKBP52, die an der Regulation der Glukokortikoidrezeptoraktivität beteiligt sind . Diese duale Spezifität unterscheidet es von anderen P-Glykoprotein-Inhibitoren und trägt zu seinem einzigartigen pharmakologischen Profil bei .
Eigenschaften
IUPAC Name |
(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45ClN4O6.2CH4O3S/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31;2*1-5(2,3)4/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3;2*1H3,(H,2,3,4)/t37-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAWDJOQUWVQS-SHRURHRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClN4O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171411 | |
| Record name | Timcodar dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183313-30-6 | |
| Record name | Timcodar dimesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183313306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timcodar dimesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIMCODAR DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44277I316G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Benzenesulfinylmethyl-1-[2-(5-fluoro-1H-indol-3-YL)-ethyl]-piperidin-4-OL (structural mix)](/img/structure/B1241174.png)


![(2S,3R,4Z,6R)-4-hydroxyimino-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1241179.png)




![(NZ)-N-[(1-methyl-2H-pyridin-6-yl)methylidene]hydroxylamine](/img/structure/B1241186.png)
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate](/img/structure/B1241189.png)

